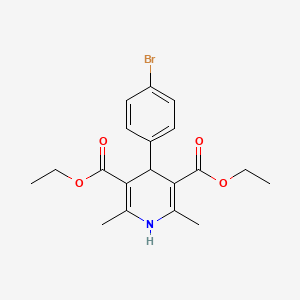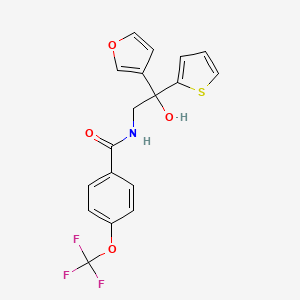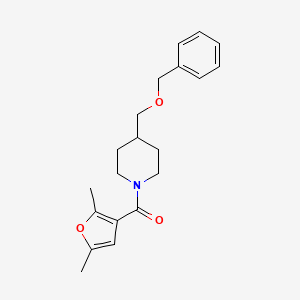
3-Fluoropyridine-2,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropyridine-2,6-dicarbonitrile is a chemical compound with the molecular formula C7H2FN3. It has a molecular weight of 147.11 . It is a powder that is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H . This code provides a standard way to encode the molecular structure using text.It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 147.11 .
Applications De Recherche Scientifique
Ratiometric Fluorescence Probes for Metal Ions
One application of derivatives of 3-Fluoropyridine-2,6-dicarbonitrile is in the development of ratiometric fluorescence probes. A study by Ajayaghosh, Carol, and Sreejith (2005) demonstrated the use of vinylpyrrole end-capped bipyridine, a compound structurally related to this compound, for selective visual sensing of Zn2+ under physiological conditions. This probe exhibits strong emission changes upon Zn2+ binding, making it suitable for biological specimen imaging (Ajayaghosh, Carol, & Sreejith, 2005).
Inhibition of Prion Replication
Compounds based on the 2-Aminopyridine-3,5-dicarbonitrile scaffold, closely related to this compound, have been identified as potential inhibitors of prion replication. May et al. (2007) conducted a structure-activity relationship study, revealing compounds with significantly improved bioactivity against prion replication, offering a foundation for further evaluation in models of prion disease (May et al., 2007).
Radiolabeling for Medical Imaging
Carroll, Nairne, and Woodcraft (2007) explored the synthesis of fluoropyridines, including those related to this compound, for use in Positron Emission Tomography (PET) imaging. The study highlights the potential of pyridyliodonium salts in facilitating the introduction of fluorine-18 into challenging positions on the pyridine ring, enhancing the stability and potential utility of radiotracers (Carroll, Nairne, & Woodcraft, 2007).
Synthesis of Difluoropiperidines
Verniest et al. (2008) reported on the synthesis of valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, which can be synthesized via electrophilic fluorination of delta-chloroimines. This methodology opens up new avenues for the synthesis of fluorinated organic compounds, showcasing the versatility of fluoropyridine derivatives in organic synthesis (Verniest et al., 2008).
Safety and Hazards
The safety information for 3-Fluoropyridine-2,6-dicarbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Fluorinated pyridines, in general, are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could potentially influence the interaction of 3-Fluoropyridine-2,6-dicarbonitrile with its targets.
Biochemical Pathways
Fluorinated compounds are often used in the development of pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biochemical pathways .
Propriétés
IUPAC Name |
3-fluoropyridine-2,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2FN3/c8-6-2-1-5(3-9)11-7(6)4-10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMVZYMHESSGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)

![4-Fluoro-N-[3-[2-[(aminoiminomethyl)amino]-4-methyl-5-thiazolyl]phenyl]benzamide](/img/structure/B2588632.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2588637.png)



![3-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2588641.png)
![1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588649.png)
![N-{[3-(3-bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-2-(4-chlorophenyl)ethanamine](/img/structure/B2588650.png)
